molecular formula C20H25N7O6 B13842878 5-Methyltetrahydrofolate-13C5

5-Methyltetrahydrofolate-13C5

Cat. No.: B13842878
M. Wt: 464.42 g/mol
InChI Key: ZNOVTXRBGFNYRX-HPIGZBGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Methyltetrahydrofolate-13C5 involves the reduction of folic acid. One method includes the use of potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2) in water. This method yields 5,6,7,8-tetrahydrofolic acid, which can then be further processed to obtain 5-Methyltetrahydrofolate . The isotopic labeling is achieved by incorporating 13C into the glutamate moiety of the molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often employing advanced chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions

5-Methyltetrahydrofolate-13C5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

5-Methyltetrahydrofolate-13C5 functions as a methyl donor in the conversion of homocysteine to methionine. This process is facilitated by the enzyme methylenetetrahydrofolate reductase (MTHFR), which converts 5,10-methylenetetrahydrofolate to 5-Methyltetrahydrofolate. The methyl group is then transferred to homocysteine by methionine synthase, forming methionine . This reaction is crucial for maintaining proper methylation processes in the body, including DNA methylation and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyltetrahydrofolate-13C5 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Unlike folic acid, it does not require reduction and is immediately available for biological processes. This makes it particularly valuable in research settings where accurate measurement and tracking of folate metabolism are essential .

Properties

Molecular Formula

C20H25N7O6

Molecular Weight

464.42 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid

InChI

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12?,13-/m0/s1/i6+1,7+1,13+1,14+1,19+1

InChI Key

ZNOVTXRBGFNYRX-HPIGZBGKSA-N

Isomeric SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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